1-acetyl-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
Overview
Description
1-acetyl-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Mechanism of Action
Target of Action
1,3,4-thiadiazole derivatives have been reported to interact with various biological targets . For instance, they have shown antimicrobial activity against E. coli, B. mycoides, and C. albicans .
Mode of Action
1,3,4-thiadiazole derivatives are known to disrupt processes related to dna replication, which allows them to inhibit the replication of both bacterial and cancer cells .
Biochemical Pathways
It’s worth noting that 1,3,4-thiadiazole derivatives have been found to interfere with various biological processes, including dna replication .
Pharmacokinetics
Due to the mesoionic nature of the thiadiazole ring, thiadiazole-containing compounds are able to cross cellular membranes .
Result of Action
1,3,4-thiadiazole derivatives have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer activities .
Action Environment
It’s worth noting that the thiadiazole ring is sensitive to oxidation and reduction in alkali/acid media .
Biochemical Analysis
Biochemical Properties
1-acetyl-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in cell cycle regulation, apoptosis, and stress response. Additionally, the compound affects cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, affecting the overall metabolic flux and metabolite levels. The compound’s influence on metabolic pathways can lead to changes in the production and utilization of energy, as well as the synthesis and degradation of biomolecules .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its biological activity, as it needs to reach specific sites within the cell to exert its effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall biological activity .
Preparation Methods
The synthesis of 1-acetyl-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with thiadiazole precursors. One common method involves the cyclization of acylhydrazines with carboxylic acid equivalents in the presence of reagents like phosphorus pentasulfide (P2S5) or Lawesson’s reagent . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-acetyl-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-acetyl-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide has a wide range of scientific research applications:
Comparison with Similar Compounds
1-acetyl-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
Sulfathiazole: An antimicrobial agent with a similar thiadiazole ring structure.
Sulfamethizole: Another antimicrobial agent with a 1,3,4-thiadiazole ring.
Sulfaethidole: Known for its antimicrobial properties and similar structural features.
These compounds share the thiadiazole ring but differ in their substituents and specific biological activities, highlighting the uniqueness of this compound in terms of its specific applications and effects.
Properties
IUPAC Name |
1-acetyl-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2S/c1-7(15)14-4-2-8(3-5-14)9(16)12-10-13-11-6-17-10/h6,8H,2-5H2,1H3,(H,12,13,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVINPFVHBARVQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=NN=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101199998 | |
Record name | 1-Acetyl-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101199998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
908544-80-9 | |
Record name | 1-Acetyl-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=908544-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Acetyl-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101199998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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